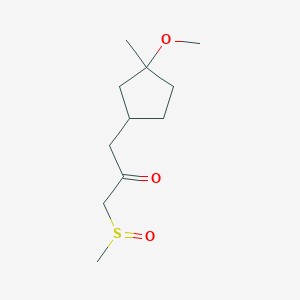
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one is a synthetic organic compound Its structure includes a methanesulfinyl group, a methoxy group, and a methylcyclopentyl group attached to a propan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one typically involves multiple steps:
Formation of the Methanesulfinyl Group: This can be achieved by the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Methoxy Group: This step may involve the methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Cyclopentyl Group Formation: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Assembly: The final step involves the coupling of the methanesulfinyl, methoxy, and cyclopentyl groups to the propan-2-one backbone under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfones.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Compounds with various functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving sulfur-containing compounds.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Use as a precursor in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The methanesulfinyl group could play a role in redox reactions, while the methoxy and cyclopentyl groups may affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-ol: Similar structure but with an alcohol group instead of a ketone.
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-thiol: Contains a thiol group instead of a ketone.
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-amine: Contains an amine group instead of a ketone.
Uniqueness
1-(Methanesulfinyl)-3-(3-methoxy-3-methylcyclopentyl)propan-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the methanesulfinyl group can influence redox behavior, while the methoxy and cyclopentyl groups can affect solubility, stability, and reactivity.
Eigenschaften
CAS-Nummer |
65043-71-2 |
|---|---|
Molekularformel |
C11H20O3S |
Molekulargewicht |
232.34 g/mol |
IUPAC-Name |
1-(3-methoxy-3-methylcyclopentyl)-3-methylsulfinylpropan-2-one |
InChI |
InChI=1S/C11H20O3S/c1-11(14-2)5-4-9(7-11)6-10(12)8-15(3)13/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
ZJAMHEODLRQUDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C1)CC(=O)CS(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


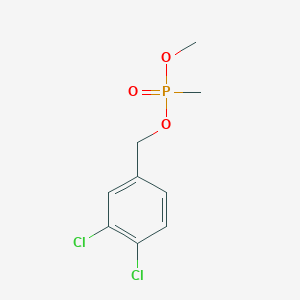
![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)
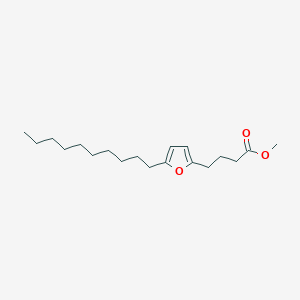
![6,6-Bis(hydroxymethyl)-4,8-bis{2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propyl}-3,9-dioxabicyclo[9.2.2]pentadeca-1(13),11,14-triene-2,10-dione](/img/structure/B14497287.png)
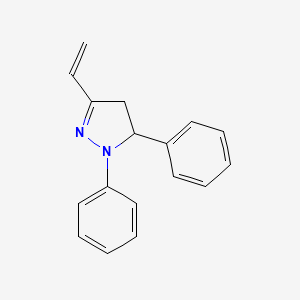
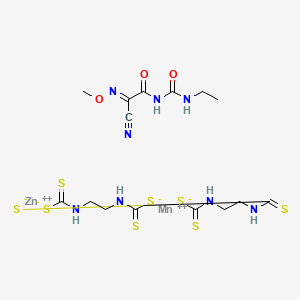

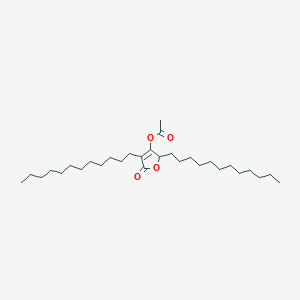

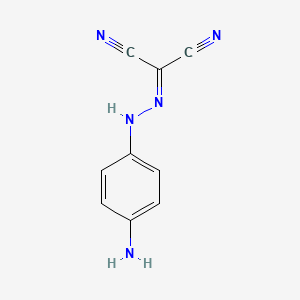
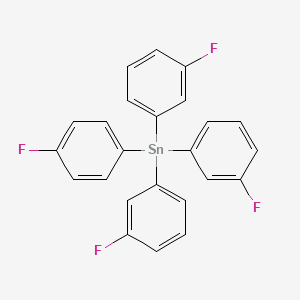
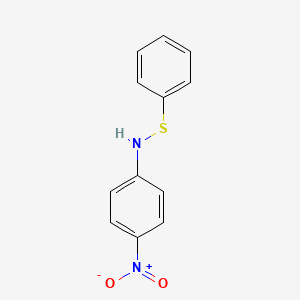
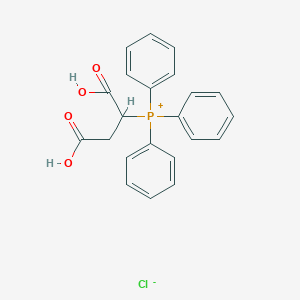
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
